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Compound of Interest

Compound Name:
2-(2,4-Dichlorophenyl)-2-

fluoroacetic acid

Cat. No.: B12296153

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of N-desethyl amodiaquine, a key

metabolite of the antimalarial drug amodiaquine. As a Senior Application Scientist, this

document synthesizes critical data on its molecular structure and weight, supported by field-

proven insights to facilitate research and development applications.

Introduction and Identification
N-desethyl amodiaquine is the primary active metabolite of amodiaquine, an antimalarial agent.

Its formation is mediated by the cytochrome P450 isoform 2C8. This metabolite is notable for

its potent activity against Plasmodium falciparum and its synergistic effects when co-

administered with its parent drug, amodiaquine.[1]

Correctly identifying this compound is crucial for experimental accuracy. While the user-

provided CAS number 81568-47-0 did not yield direct results, the compound is commonly

identified by the following CAS numbers for its free base and hydrochloride salt forms:
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Form CAS Number

N-Desethyl amodiaquine (free base) 79352-78-6[2][3][4]

N-Desethyl amodiaquine dihydrochloride 79049-30-2[1][5][6]

This guide will primarily focus on the free base form, with relevant information provided for the

dihydrochloride salt where applicable.

Molecular Structure and Properties
The structural integrity of N-desethyl amodiaquine is central to its biological activity. Its

chemical architecture is characterized by a 4-aminoquinoline core linked to a phenol group.

Chemical Structure
The IUPAC name for N-desethyl amodiaquine is 4-[(7-chloroquinolin-4-yl)amino]-2-

[(ethylamino)methyl]phenol.[3] The two-dimensional structure is depicted below:

Caption: 2D Molecular Structure of N-Desethyl Amodiaquine.

Molecular Formula and Weight
The precise molecular weight is a fundamental parameter for quantitative analysis, such as

preparing solutions of known molarity or in mass spectrometry.

Property Value (Free Base)
Value (Dihydrochloride
Salt)

Molecular Formula C₁₈H₁₈ClN₃O[2] C₁₈H₁₈ClN₃O · 2HCl[1][5]

Molecular Weight 327.81 g/mol [2]
400.7 g/mol [1], 400.73 g/mol ,

400.74 g/mol [6]

The slight variation in the reported molecular weight of the dihydrochloride salt is likely due to

differences in rounding or the inclusion of isotopic masses. For most laboratory applications, a

value of 400.7 g/mol is sufficiently accurate.
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Structural Identifiers
For unambiguous identification in databases and literature, the following structural identifiers

are provided:

Identifier Value

SMILES
OC1=CC=C(NC2=CC=NC3=CC(Cl)=CC=C23)

C=C1CNCC[2]

InChI

InChI=1S/C18H18ClN3O/c1-2-20-11-12-9-14(4-

6-18(12)23)22-16-7-8-21-17-10-13(19)3-5-

15(16)17/h3-10,20,23H,2,11H2,1H3,(H,21,22)

[3]

InChIKey VRXFDHAGFYWGHT-UHFFFAOYSA-N[4]

Experimental Protocols
Accurate determination of molecular weight and confirmation of molecular structure are

foundational experimental procedures in drug development.

Mass Spectrometry for Molecular Weight Determination
Objective: To verify the molecular weight of N-desethyl amodiaquine.

Methodology:

Sample Preparation:

Dissolve a small quantity of N-desethyl amodiaquine in a suitable solvent, such as

methanol or a mixture of water and acetonitrile.

The concentration should be in the low micromolar range (e.g., 1-10 µM).

Instrumentation:

Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass

measurement.
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Ionization:

Employ electrospray ionization (ESI) in positive ion mode, as the basic nitrogen atoms in

the molecule are readily protonated.

Data Acquisition:

Acquire the mass spectrum over a relevant m/z range (e.g., 100-500).

Data Analysis:

Identify the peak corresponding to the protonated molecule [M+H]⁺.

For the free base, this peak should appear at an m/z of approximately 328.81.

For the dihydrochloride salt, the primary peak will likely still be the protonated free base,

as the HCl adducts are typically lost in the gas phase.

Sample Preparation Mass Spectrometry Data Interpretation

Dissolve in
Methanol/Water-ACN

Dilute to
1-10 µM

Electrospray Ionization
(Positive Mode)

High-Resolution MS
(Q-TOF/Orbitrap)

Acquire Spectrum
(m/z 100-500) Identify [M+H]⁺ Peak Confirm m/z ≈ 328.81

Click to download full resolution via product page

Caption: Workflow for Molecular Weight Determination by Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy for
Structural Elucidation
Objective: To confirm the molecular structure of N-desethyl amodiaquine.

Methodology:

Sample Preparation:
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Dissolve approximately 5-10 mg of the compound in a deuterated solvent (e.g., DMSO-d₆

or CDCl₃).

¹H NMR:

Acquire a proton NMR spectrum.

Expect to see characteristic signals for the aromatic protons on the quinoline and phenol

rings, the ethyl group, and the methylene bridge.

¹³C NMR:

Acquire a carbon-13 NMR spectrum.

This will confirm the number of unique carbon environments in the molecule.

2D NMR (COSY, HSQC, HMBC):

Perform these experiments to establish connectivity between protons and carbons,

providing definitive structural confirmation.

Conclusion
This guide has provided a detailed technical overview of the molecular structure and weight of

N-desethyl amodiaquine. By utilizing the provided identifiers, properties, and experimental

workflows, researchers and drug development professionals can ensure the accurate handling

and characterization of this important antimalarial metabolite.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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